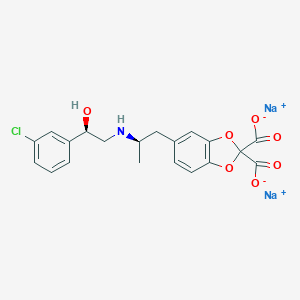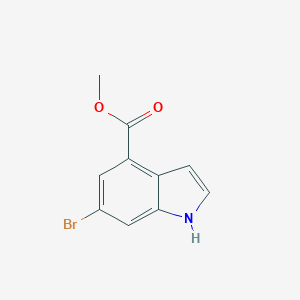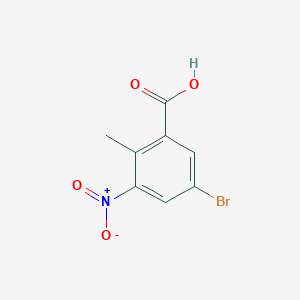![molecular formula C14H12N2O2 B031426 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid CAS No. 89915-39-9](/img/structure/B31426.png)
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Overview
Description
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid is a natural product found in Eurycoma, Picrasma quassioides, and other organisms with data available.
Mechanism of Action
Target of Action
Beta-Carboline-1-propanoic acid, also known as beta-Carboline-1-propionic acid or 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, is a natural alkaloid extracted from various plants such as Ailanthus altissima . It has been identified to have potent activity against Leishmania amazonensis and Leishmania infatum , suggesting that these parasites are the primary targets of this compound.
Mode of Action
The compound exhibits leishmanicidal activity against Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . The compound’s interaction with its targets results in the inhibition of the production of nitric oxide (NO) of infected macrophages . This suggests that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .
Biochemical Pathways
Beta-Carboline-1-propanoic acid is a part of the beta-carboline class of alkaloids, which are biosynthesized in animals and humans from precursor compounds including serotonin (5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . The compound is efficiently metabolized, and its biosynthesis and biodegradation are affected by alcohol consumption and smoking .
Pharmacokinetics
infantum promastigotes and intracellular amastigotes with 50% inhibitory concentration ranging from 2.7 ± 0.82 to 9.4 ± 0.5 μg/ml . This suggests that the compound has a significant bioavailability and is able to reach its targets effectively.
Result of Action
The compound’s action results in the death of Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . Moreover, apoptotic Leishmania amazonensis (19.5%) and L. infantum (40.4%) promastigotes were detected after 5 h incubation with the compound .
Action Environment
The action of Beta-Carboline-1-propanoic acid is influenced by environmental factors. For instance, alcohol consumption and smoking affect the biosynthesis and biodegradation of the compound . .
Biochemical Analysis
Biochemical Properties
Beta-Carboline-1-propanoic acid is involved in biochemical reactions in animals and humans. Precursor compounds include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . It is metabolized efficiently, and factors such as alcohol consumption and smoking can affect its biosynthesis and biodegradation .
Cellular Effects
Beta-Carboline-1-propanoic acid has been found to have leishmanicidal activity against Leishmania amazonensis and Leishmania infatum . It inhibits the production of nitric oxide of infected macrophages, suggesting that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .
Molecular Mechanism
It is known to have binding interactions with biomolecules and can influence enzyme inhibition or activation .
Metabolic Pathways
Beta-Carboline-1-propanoic acid is involved in metabolic pathways, interacting with enzymes or cofactors
Properties
IUPAC Name |
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,7-8,16H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUHEVWYPKFJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237937 | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89915-39-9 | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089915399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)









![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)

